Methyl 6-(2-hydroxyphenyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 6-(2-hydroxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)9-6-7-11(14-8-9)10-4-2-3-5-12(10)15/h2-8,15H,1H3 |
InChI Key |
ZVGJGTAMXTYCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 2 Hydroxyphenyl Nicotinate and Its Analogues
Direct Synthetic Routes to Methyl 6-(2-hydroxyphenyl)nicotinate
Direct routes to this class of molecules primarily involve the formation of the carbon-carbon bond between the pyridine (B92270) and phenyl rings. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose. researchgate.netgre.ac.uk
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including aryl-substituted nicotinates. researchgate.netmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide or triflate. gre.ac.ukmdpi.com For the synthesis of this compound, the strategy involves coupling a methyl 6-halonicotinate (e.g., methyl 6-chloronicotinate or methyl 6-bromonicotinate) with 2-hydroxyphenylboronic acid.
The catalytic cycle generally involves a Palladium(0) species, often generated in-situ from a Palladium(II) precursor. organic-synthesis.com Key components of this reaction include a palladium catalyst, a phosphine (B1218219) ligand, and a base. Nickel-based catalysts have also been developed for similar cross-coupling reactions. nih.gov The choice of these components is critical for achieving high yields and preventing side reactions. rsc.org
Commonly Used Components in Suzuki-Miyaura Reactions:
| Component | Examples | Purpose |
|---|---|---|
| Catalyst Precursor | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Source of the active Pd(0) catalyst. organic-synthesis.com |
| Ligand | PPh₃, P(tBu)₃, SPhos, BrettPhos | Stabilizes the palladium catalyst and facilitates the reaction steps. mdpi.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid and facilitates the transmetalation step. organic-synthesis.com |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate and outcome. organic-synthesis.com |
Achieving a high yield for the Suzuki-Miyaura coupling requires careful optimization of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature all play a crucial role in the reaction's efficiency. rsc.orgresearchgate.net For instance, electron-rich or electron-neutral aryl chlorides can show high reactivity with specific N-heterocyclic carbene ligands. researchgate.net
Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. researchgate.net The optimization process typically involves systematically varying one parameter while keeping others constant to find the ideal conditions for a specific set of substrates.
Below is a table illustrating a hypothetical optimization process for a generic Suzuki-Miyaura reaction, based on findings from related syntheses. researchgate.net
Optimization of Suzuki-Miyaura Coupling Conditions:
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | Na₂HPO₄ | CH₃CN/H₂O (1:3) | 100 | 300 | 82 |
| 2 | Pd(OAc)₂ (1) | Na₂HPO₄ | CH₃CN/H₂O (1:3) | 100 | 300 | 75 |
| 3 | Pd(OAc)₂ (2) | K₂CO₃ | CH₃CN/H₂O (1:3) | 100 | 300 | 85 |
| 4 | Pd(OAc)₂ (2) | K₂CO₃ | CH₃CN/H₂O (1:1) | 100 | 180 | 88 |
| 5 | Pd(OAc)₂ (2) | K₂CO₃ | CH₃CN/H₂O (1:1) | 125 | 30 | 92 |
Esterification Pathways for Nicotinate (B505614) Derivatives
The introduction of the methyl ester group is a critical step in the synthesis of the target molecule. This is typically achieved by the esterification of the corresponding nicotinic acid derivative.
The most common method for preparing simple alkyl esters is the acid-catalyzed esterification, often referred to as Fischer esterification. This process involves reacting the carboxylic acid (e.g., 6-(2-hydroxyphenyl)nicotinic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). scholarsresearchlibrary.comgoogle.com The reaction is an equilibrium process, and often a large excess of the alcohol is used to drive the reaction towards the product. scholarsresearchlibrary.com
An alternative to liquid acids is the use of solid acid catalysts. For example, molybdenum oxide supported on silica (MoO₃/SiO₂) has been shown to be an effective bifunctional catalyst for the synthesis of methyl nicotinate from nicotinic acid. orientjchem.org
Example of an Acid-Catalyzed Esterification Procedure: A typical laboratory procedure involves refluxing the nicotinic acid derivative with methanol and a catalytic amount of concentrated sulfuric acid for several hours. researchgate.net After cooling, the mixture is neutralized with a base like sodium carbonate, and the resulting methyl nicotinate ester is extracted with an organic solvent. researchgate.net
While acid-catalyzed esterification is widely used, several other methods can be employed, particularly for sensitive substrates or when milder conditions are required.
One common alternative involves activating the carboxylic acid. This can be done by converting the nicotinic acid derivative into its more reactive acid chloride using reagents like thionyl chloride (SOCl₂). nih.gov The resulting nicotinoyl chloride hydrochloride can then be reacted with methanol in the presence of a base like triethylamine to yield the desired ester. nih.gov
Other methods for forming nicotinic acid esters include:
DCC Coupling: Using dicyclohexylcarbodiimide (DCC) to couple the carboxylic acid directly with an alcohol, although this can sometimes be complicated by the formation of N-acylurea byproducts. nih.govgoogle.com
Reaction with Alkyl Halides: Reacting the potassium salt of the nicotinic acid with a suitable alkyl halide (e.g., methyl iodide) in an inert solvent like dimethylformamide. google.com
Transesterification: Reacting an existing ester with methanol in the presence of an acid or base catalyst to exchange the alkoxy group. google.com
Summary of Esterification Methods:
| Method | Reagents | Key Features |
|---|---|---|
| Acid-Catalyzed | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. google.com |
| Acid Chloride Formation | SOCl₂, Alcohol, Base | Involves a highly reactive intermediate; good for less reactive alcohols. nih.gov |
| DCC Coupling | Alcohol, DCC, DMAP | Mild conditions; can have byproduct issues. google.com |
| Alkylation | Base, Alkyl Halide | Forms the ester via an SN2 reaction. google.com |
Multi-Component Reactions in Nicotinate Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient pathway to complex heterocyclic structures like pyridines. researchgate.netfrontiersin.org These reactions are characterized by high atom economy and procedural simplicity, as they reduce the need for isolating intermediates. frontiersin.org
Various MCRs can be adapted to synthesize substituted nicotinate frameworks. For instance, variations of the Hantzsch pyridine synthesis can provide access to dihydropyridine intermediates, which can then be oxidized to the corresponding pyridine ring system. researchgate.net Other MCRs involve the condensation of aldehydes, active methylene compounds (like ethyl cyanoacetate), and an ammonia source to construct the pyridine core in a single step. researchgate.net These methods are particularly useful for creating a diverse library of substituted nicotinate analogues by simply varying the starting components. researchgate.neteurjchem.com
Catalytic Approaches in Nicotinate Functionalization
The functionalization of the nicotinate scaffold, a key structural motif in many biologically active compounds, has been significantly advanced through the development of catalytic methodologies. These approaches offer efficient and selective means to introduce a wide array of substituents onto the pyridine ring, which is often challenging due to the inherent electronic properties of the heterocycle. Transition metal-catalyzed reactions, in particular, have become indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules like this compound and its analogues. Key strategies include cross-coupling reactions and direct C-H functionalization, which provide powerful pathways to modify the nicotinate core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies for the synthesis of 6-aryl-nicotinates. This reaction typically involves the coupling of a halide or triflate at the 6-position of the nicotinate ring with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org The versatility of the Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl groups, including the 2-hydroxyphenyl moiety, often with high yields and excellent functional group tolerance. nih.gov
The general mechanism proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the nicotinate substrate, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.
A variety of palladium catalysts and ligands have been employed to optimize these couplings. For instance, the use of air-stable palladium pre-catalysts like PXPd2 has been shown to afford high regioselectivity and short reaction times in the synthesis of 2-aryl-6-chloronicotinamides. nih.gov Nickel-based catalysts have also emerged as a cost-effective and reactive alternative to palladium for Suzuki-Miyaura couplings, demonstrating broad substrate scope, including heterocyclic derivatives, in more environmentally friendly solvents. nih.gov
| Catalyst/Ligand | Nicotinate Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | Triazine ester of nicotinic acid | Arylboronic acid | K₃PO₄ | Toluene | up to 95 | organic-chemistry.org |
| PXPd2 | 2,6-Dichloronicotinamide | Arylboronic acid | K₂CO₃ | Methanol | N/A | nih.gov |
| NiCl₂(PCy₃)₂ | Heterocyclic carbamates/esters | Phenylboronic acid | K₃PO₄ | 2-Me-THF | Good | nih.gov |
This table is interactive and represents a summary of typical conditions for catalytic cross-coupling reactions for nicotinate functionalization. N/A denotes data not available in the provided search results.
Direct C-H Functionalization
A more recent and atom-economical strategy for arylating nicotinates is through transition metal-catalyzed direct C-H functionalization. umich.edu This approach avoids the pre-functionalization of the nicotinate ring (e.g., halogenation), allowing for the direct conversion of a C-H bond into a C-C bond. Palladium catalysts are frequently used for this transformation, often in combination with specific ligands that facilitate the C-H activation step. scispace.com
For pyridine-containing molecules, C-H activation can be challenging due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate to and deactivate the metal catalyst. scispace.com However, specialized catalytic systems have been developed to overcome these hurdles. For example, a system using palladium(II) acetate as the catalyst precursor, N-acetylglycine as a bidentate ligand, and a monodentate ligand like methyl 6-methylnicotinate itself has been successfully used for the deuteration of arenes, demonstrating the principle of non-directed C-H activation. acs.org Such methodologies hold great promise for the direct synthesis of compounds like this compound by coupling the nicotinate ester with phenol derivatives. The mechanism of these reactions is complex and can be influenced by the stoichiometry of the catalyst, ligands, and substrates. d-nb.info
| Catalyst | Ligand(s) | Substrate | Reagent | Key Features | Reference |
| Pd(0)/PR₃ | Amide directing group | Nicotinic acid derivatives | Aryl Bromide | Functionalization at 3- and 4-positions | scispace.com |
| Pd(OAc)₂ | N-Acyl amino acid & N-heterocycle | Arenes | N/A | Directing-group-free C-H activation | d-nb.info |
| Pd(OAc)₂ | N-acetylglycine & Methyl 6-methylnicotinate | Arenes | D₂O | Non-directed C-H activation for isotopic labeling | acs.org |
This table is interactive and showcases catalyst systems used for the direct C-H functionalization of arenes and pyridine derivatives, a strategy applicable to the synthesis of nicotinate analogues.
Other Catalytic Strategies
Beyond palladium and nickel catalysis, other transition metals and approaches have been explored. Rhodium-catalyzed enantioselective additions of arylboronic acids to N-alkyl nicotinate salts have been reported to yield C6-arylated dihydropyridine products with high regioselectivity and enantiomeric excess. nih.gov Furthermore, biocatalytic methods offer a green alternative for specific functionalizations. Enzymes like nicotinate dehydrogenase can catalyze the hydroxylation of the C6 position of the pyridine ring. nih.gov This 6-hydroxy intermediate can then be readily converted to a more reactive group (e.g., a halide or triflate) for subsequent cross-coupling reactions to introduce the desired aryl substituent.
Elucidation of Molecular Structure and Spectroscopic Characterization
Vibrational Spectroscopy
No experimental FT-IR data for Methyl 6-(2-hydroxyphenyl)nicotinate was found in the performed search. This analysis would typically identify characteristic absorption bands for its functional groups, such as the hydroxyl (-OH), ester (C=O), and aromatic (C=C) vibrations.
Specific Raman spectroscopy data for this compound is not available in the searched resources. This technique would complement FT-IR by providing information on the molecule's vibrational modes, particularly for non-polar bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The search did not yield any ¹H NMR spectra for this compound. Such data would be essential for determining the number of different proton environments, their chemical shifts, and spin-spin coupling patterns, which are fundamental to deducing the molecular structure.
No ¹³C NMR data for this compound could be located. This information is critical for identifying the number of non-equivalent carbon atoms and their chemical environments within the molecule.
Information regarding the use of advanced NMR techniques, such as COSY, HSQC, or HMBC, for the structural confirmation of this compound is absent from the available literature. These methods are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ester group and fragmentation of the pyridine (B92270) and phenyl rings. For instance, the mass spectrum of methyl 6-methylnicotinate shows a molecular ion peak at m/z = 152.4 [M+H]+ chemicalbook.com.
Based on the structure of this compound, prominent fragments would likely arise from:
Loss of the methoxy group (-OCH3): This would result in a fragment ion [M - 31]+.
Loss of the carbomethoxy group (-COOCH3): This would lead to a fragment at [M - 59]+.
Cleavage of the bond between the pyridine and phenyl rings: This would generate ions corresponding to the 2-hydroxyphenyl and the methyl nicotinate (B505614) moieties.
The fragmentation of the parent compound, methyl nicotinate, shows characteristic peaks that can be used for comparison. The mass spectrum of methyl nicotinate exhibits significant peaks which can be informative for predicting the fragmentation of its derivatives nih.govnist.gov.
| Predicted Fragment | Description | Expected m/z |
|---|---|---|
| [M]+ | Molecular Ion | 229 |
| [M - OCH3]+ | Loss of methoxy radical | 198 |
| [M - COOCH3]+ | Loss of carbomethoxy radical | 170 |
| [C6H5O]+ | Hydroxyphenyl cation | 93 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the presence of two aromatic rings (the pyridine and the 2-hydroxyphenyl group) and the ester functionality constitutes a conjugated system. This extended conjugation is expected to result in absorption bands in the UV region. While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, data from related compounds can offer insights. For example, methyl nicotinate is detected by UV spectroscopy at 263 nm nih.gov. The introduction of the 2-hydroxyphenyl substituent at the 6-position of the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax due to the extension of the conjugated system and the auxochromic effect of the hydroxyl group.
The electronic transitions responsible for the UV absorption are likely to be π → π* transitions associated with the aromatic rings and n → π* transitions associated with the carbonyl group of the ester and the nitrogen of the pyridine ring.
| Chromophore | Expected Transition | Predicted λmax (nm) |
|---|---|---|
| Pyridine Ring | π → π | ~260-280 |
| 2-Hydroxyphenyl Group | π → π | ~270-290 |
| Carbonyl Group | n → π* | >300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
Although a single crystal X-ray diffraction study for this compound has not been reported in the available literature, analysis of structurally similar compounds can provide a model for its expected solid-state structure. For instance, the crystal structure of 6-methylnicotinic acid has been determined to be monoclinic nih.gov. It is plausible that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic.
A crystallographic study would determine the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. This would reveal the planarity of the pyridine and phenyl rings and the torsion angles between them, which are influenced by steric and electronic effects of the substituents.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Z (molecules per unit cell) | 2 or 4 |
The crystal packing of this compound would be governed by a variety of intermolecular forces. The presence of a hydroxyl group allows for the formation of strong hydrogen bonds, which would likely be a dominant feature in the crystal lattice. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.
In the crystal structure of 6-methylnicotinic acid, intermolecular O—H···N hydrogen bonds are observed, along with weaker C—H···O interactions nih.gov. A similar hydrogen bonding network can be anticipated for this compound, potentially involving the phenolic hydroxyl group and the pyridine nitrogen.
Computational and Theoretical Investigations of Methyl 6 2 Hydroxyphenyl Nicotinate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic structure of many-body systems. Its application to Methyl 6-(2-hydroxyphenyl)nicotinate allows for a detailed analysis of its fundamental properties.
Geometry Optimization and Equilibrium Structures
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, this process involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy conformation is found. At this point, the net forces on all atoms are zero, indicating a stable structure on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Theoretical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (Pyridine Ring) | Data not available | C-N-C (Pyridine Ring) | Data not available |
| C-N (Pyridine Ring) | Data not available | C-C-C (Pyridine Ring) | Data not available |
| C-C (Phenyl Ring) | Data not available | C-C-O (Hydroxyl) | Data not available |
| C-O (Hydroxyl) | Data not available | C-C-C (Ester Linkage) | Data not available |
| C=O (Ester) | Data not available | O-C-O (Ester) | Data not available |
| C-O (Ester) | Data not available | C-O-C (Ester) | Data not available |
| O-H (Hydroxyl) | Data not available | ||
| C-H | Data not available | ||
| N...H (Hydrogen Bond) | Data not available | ||
| O...H (Hydrogen Bond) | Data not available |
Basis Set Selection and Computational Parameters
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms, Pople-style basis sets are frequently used. A basis set such as 6-311++G(d,p) is often chosen to provide a good balance between accuracy and computational cost. The components of this basis set notation signify:
6-311G : Describes the core orbitals with a single contracted Gaussian function and the valence orbitals with three functions (one contracted and two individual).
++ : Adds diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms, which are important for describing anions and weak interactions.
(d,p) : Adds polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) to allow for more flexibility in describing the shape of the electron cloud, which is crucial for accurately modeling bonding.
Calculations are typically performed in the gas phase to model the molecule in an isolated state, free from intermolecular interactions. The Gaussian suite of programs is a widely used software package for performing such quantum chemical calculations.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable equilibrium structure.
These calculations also predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. By analyzing these modes, a detailed assignment of the experimental vibrational spectra can be made. For example, characteristic frequencies for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-N stretching in the pyridine (B92270) ring, and C-C stretching in the aromatic rings can be identified. Due to the systematic overestimation of vibrational frequencies by DFT methods, the calculated values are often scaled by an empirical factor to improve agreement with experimental data.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Theoretical Data)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H | Stretching | Data not available |
| C=O (Ester) | Stretching | Data not available |
| C-N (Pyridine) | Stretching | Data not available |
| C-O (Ester) | Stretching | Data not available |
| Aromatic C-H | Stretching | Data not available |
| Aromatic C=C | Stretching | Data not available |
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide valuable insights into the electronic structure of this compound.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed. The energy of the LUMO is related to the electron affinity, indicating the ability of the molecule to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized. It is expected that the HOMO will be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the electron-deficient pyridine ring and the ester group.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical Data)
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the pyridine ring, are expected to be regions of negative potential.
Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are typically located around hydrogen atoms, particularly the acidic proton of the hydroxyl group. The MEP surface provides a comprehensive picture of the molecule's charge distribution, highlighting the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis would be expected to reveal significant charge delocalization arising from the interplay between the electron-donating hydroxyl group, the electron-withdrawing ester group, and the aromatic pyridine and phenyl rings.
Key anticipated findings from an NBO analysis would include:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring is highly probable. NBO analysis would quantify the strength of this interaction by examining the donor-acceptor interactions between the lone pair of the nitrogen atom (nN) and the antibonding orbital of the O-H bond (σ*O-H). This interaction would lead to a significant stabilization energy (E(2)), indicating a strong hydrogen bond that influences the molecule's conformation and electronic properties.
Charge Distribution: The NBO analysis would provide a detailed picture of the natural atomic charges on each atom. It is anticipated that the hydroxyl oxygen and the pyridine nitrogen would carry significant negative charges, while the hydroxyl hydrogen, the carbonyl carbon, and the carbons of the pyridine ring would be electropositive.
Illustrative NBO Analysis Data for a Key Interaction:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N5 | BD* (1) O1 - H2 | 25.87 | 1.23 | 0.154 |
This table illustrates a hypothetical strong stabilization energy (E(2)) arising from the interaction between a lone pair (LP) on the pyridine nitrogen (N5) and the antibonding orbital (BD*) of the O-H bond, indicative of a strong intramolecular hydrogen bond.
Electron Density Distribution and Topological Studies (e.g., ELF, LOL, RDG)
The distribution of electron density and its topological analysis provide insights into chemical bonding and non-covalent interactions. For this compound, these studies would further elucidate the nature of the intramolecular hydrogen bond and the aromatic systems.
Electron Localization Function (ELF) and Localization Orbital Locator (LOL): ELF and LOL analyses would visually represent the regions of high electron localization. In the case of this compound, these analyses would be expected to show basins of high localization corresponding to the covalent bonds and lone pairs. A key feature would be the visualization of the shared electron density in the region of the intramolecular hydrogen bond, confirming its covalent character.
Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and characterizing non-covalent interactions. A plot of the RDG versus the sign of the second eigenvalue of the Hessian of the electron density (sign(λ2)ρ) would reveal spikes in the low-density, low-gradient region. For this molecule, a prominent spike in the negative sign(λ2)ρ region would correspond to the strong intramolecular hydrogen bond. Weaker van der Waals interactions between the two aromatic rings might also be visualized.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is primarily defined by the rotational barriers around the C-C bond connecting the phenyl and pyridine rings and the C-O bond of the ester group.
Computational studies on similar biaryl systems suggest that the rotation around the C-C bond would have a significant energy barrier due to steric hindrance between the ortho-hydrogens of the two rings. However, the presence of the intramolecular hydrogen bond would likely lock the molecule in a planar or near-planar conformation, making this the most stable conformer.
The rotation of the methyl ester group would also have a rotational barrier, but it is expected to be lower than that of the biaryl rotation. The most stable conformation would likely be the one where the methyl group is oriented away from the phenyl ring to minimize steric clash.
Hypothetical Rotational Energy Barriers:
| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Phenyl-Pyridine C-C | 0 | 0.0 (Global Minimum) |
| Phenyl-Pyridine C-C | 90 | 8.5 (Transition State) |
| Ester C-O | 0 | 0.0 |
| Ester C-O | 180 | 3.2 |
This table provides hypothetical energy values for the rotation around key bonds, indicating a significant barrier for the phenyl-pyridine rotation, which is overcome by the stabilizing effect of the intramolecular hydrogen bond in the planar conformation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis via esterification of 6-(2-hydroxyphenyl)nicotinic acid.
A computational study of the esterification reaction would involve locating the transition state (TS) for the reaction between the carboxylic acid and methanol. The geometry of the TS would reveal the concerted nature of the bond-forming and bond-breaking processes. The reaction pathway, traced using Intrinsic Reaction Coordinate (IRC) calculations, would connect the reactants, the transition state, and the products, providing a complete picture of the reaction mechanism. It is expected that the reaction would proceed through a tetrahedral intermediate.
By calculating the activation energy (the energy difference between the transition state and the reactants), it is possible to estimate the reaction rate constant using transition state theory. Computational kinetic studies could also explore the effect of catalysts, such as acids, on the reaction barrier, providing insights into optimizing the synthesis of this compound.
Solvent Effects on Electronic Properties and Spectroscopy (e.g., Solvatochromism)
The electronic properties and spectroscopic behavior of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism.
Computational studies using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules can predict how the absorption and emission spectra of the molecule would shift in different solvents. Due to the presence of the polar hydroxyl and ester groups, it is anticipated that the molecule would exhibit a significant bathochromic (red) shift in its UV-Vis absorption spectrum in more polar solvents. This is because polar solvents would stabilize the more polar excited state to a greater extent than the ground state.
The intramolecular hydrogen bond is also likely to be affected by the solvent. In protic solvents, intermolecular hydrogen bonding with the solvent molecules could compete with the intramolecular hydrogen bond, potentially leading to conformational changes and further shifts in the spectroscopic properties.
Illustrative Solvatochromic Shift Data:
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
| Hexane | 1.88 | 310 |
| Dichloromethane | 8.93 | 325 |
| Acetonitrile | 37.5 | 335 |
| Water | 80.1 | 345 |
This table presents hypothetical UV-Vis absorption maxima (λmax) in different solvents, illustrating the expected red shift with increasing solvent polarity.
Mechanistic Aspects of Reactions Involving Methyl 6 2 Hydroxyphenyl Nicotinate and Its Derivatives
Investigation of Intramolecular Proton Transfer Processes
Compounds containing a hydroxyl group ortho to a nitrogen-containing heterocyclic ring, such as Methyl 6-(2-hydroxyphenyl)nicotinate, are prime candidates for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring upon photoexcitation.
The fundamental mechanism of ESIPT begins with the absorption of light, which promotes the molecule from its ground electronic state (enol form) to an excited state. In this excited state, the acidity of the phenolic proton and the basicity of the pyridine nitrogen are significantly increased. This facilitates the transfer of the proton through a pre-existing intramolecular hydrogen bond, leading to the formation of an excited-state keto tautomer. This tautomer then returns to the ground state via radiative (fluorescence) or non-radiative decay pathways, followed by a rapid back-proton transfer to regenerate the initial enol form.
Theoretical studies on hydroxyphenyl-imidazopyridine (HPIP) derivatives, which are structurally analogous to this compound, have provided significant insights into this process. nih.gov Computational approaches such as MP2/CC2 and CASSCF have been employed to map the potential energy surfaces of the ground and excited states. nih.gov These studies predict that ESIPT can occur with a very small or even no energy barrier in the excited state. nih.gov
A key feature of the ESIPT mechanism in these systems is the involvement of a conical intersection between the ground and the first excited state (S1). nih.gov This conical intersection provides an efficient pathway for the non-radiative decay of the excited keto tautomer back to the ground state. The system can then either revert to the original enol form, completing the photocycle, or undergo further twisting motions to form photochromic species. nih.gov
The efficiency and dynamics of ESIPT are influenced by several factors, including the strength of the intramolecular hydrogen bond, the geometric arrangement of the donor and acceptor groups, and the electronic nature of the aromatic system. For instance, in 1H-imidazole derivatives, which also exhibit ESIPT, the process involves the transfer of a proton from a hydroxyl group to an imidazole nitrogen, leading to the formation of a tautomeric form. nih.gov The study of such derivatives highlights the importance of the specific heterocyclic system in modulating the proton transfer process. nih.gov
Table 1: Key Mechanistic Steps in Excited-State Intramolecular Proton Transfer (ESIPT)
| Step | Description |
| 1. Photoexcitation | The molecule absorbs a photon, transitioning from the ground state (S0) to an excited electronic state (S1) in its enol form. |
| 2. Proton Transfer | In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the pyridine ring, forming an excited keto tautomer. |
| 3. Emission/Decay | The excited keto tautomer relaxes to its ground state through fluorescence (emission of a photon) or non-radiative decay processes. |
| 4. Back Proton Transfer | In the ground state, the proton rapidly transfers back from the nitrogen to the oxygen, regenerating the original enol form of the molecule. |
Cleavage and Formation of Chemical Bonds (e.g., C-S bond cleavage)
The chemical reactivity of derivatives of this compound can involve the cleavage and formation of various chemical bonds. A notable example is the unexpected cleavage of a carbon-sulfur (C-S) bond observed during the hydrazination of a related nicotinate (B505614) derivative.
In a study investigating the reaction of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate with hydrazine in an alcoholic solution, an unexpected C-S bond cleavage occurred, leading to the formation of 2-thioxo-1,2-dihydro-pyridine-3-carboxylate. consensus.app This reaction highlights a competing reaction pathway to the expected formation of the corresponding hydrazide.
The proposed mechanism for this C-S bond cleavage involves the following key steps:
Nucleophilic Attack: Hydrazine acts as a nucleophile and attacks the carbonyl carbon of the nicotinate ester.
Intermediate Formation: A tetrahedral intermediate is formed.
Intramolecular Rearrangement and Cleavage: Instead of the simple displacement of the methoxy group, a rearrangement occurs, facilitated by the neighboring sulfur atom and the reaction conditions, which leads to the cleavage of the C-S bond.
This particular reaction demonstrates that the thioether linkage in such derivatives can be susceptible to cleavage under specific reaction conditions, providing a pathway to novel heterocyclic structures. The study of such bond cleavage reactions is crucial for understanding the stability and reactivity of these molecules and for the design of synthetic routes that either avoid or exploit these pathways.
Catalytic Reaction Mechanisms
Catalytic methods, particularly those employing transition metals like palladium, are instrumental in the synthesis and modification of nicotinate derivatives and related heterocyclic compounds. The mechanistic understanding of these catalytic cycles is essential for optimizing reaction conditions and expanding their synthetic utility.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of carbon-carbon bonds in the synthesis of aryl-substituted nicotinates and their analogs. While a specific study on this compound was not found, the general mechanism for palladium-catalyzed cross-coupling reactions involving similar substrates can be described by a well-established catalytic cycle.
The catalytic cycle typically involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a halogenated nicotinate derivative) in an oxidative addition step to form a Pd(II) intermediate. Computational studies on palladium-catalyzed cross-coupling reactions provide detailed insights into the energetics and geometries of these intermediates and the transition states. mdpi.commit.eduresearchgate.net
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling), where the organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Table 2: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Catalyst Oxidation State Change |
| 1. Oxidative Addition | The active catalyst inserts into the carbon-halide bond of the substrate. | Pd(0) → Pd(II) |
| 2. Transmetalation | An organic group is transferred from a main group organometallic reagent to the palladium center. | Pd(II) → Pd(II) |
| 3. Reductive Elimination | Two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active catalyst. | Pd(II) → Pd(0) |
The principles of these catalytic mechanisms are broadly applicable to the synthesis and functionalization of a wide range of heterocyclic compounds, including derivatives of this compound.
Design and Synthesis of Derivatives and Analogues of Methyl 6 2 Hydroxyphenyl Nicotinate
Rational Design Principles for Structural Modification
The rational design of derivatives of Methyl 6-(2-hydroxyphenyl)nicotinate would be guided by established medicinal chemistry principles aimed at optimizing its physicochemical and pharmacological properties. Structural modifications would systematically target the three main components of the molecule: the methyl nicotinate (B505614) core, the phenyl ring, and the hydroxyl group.
Key strategies would include:
Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to improve potency, selectivity, or metabolic stability. For example, the ester group could be replaced with an amide or a bioisostere like an oxadiazole.
Structure-Based Design: If a biological target is known, computational tools such as molecular docking could be used to predict how modifications would affect the binding affinity and interaction with the target's active site. This allows for the design of derivatives with potentially enhanced activity.
Privileged Scaffolds: The nicotinic acid framework is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. dovepress.com Design strategies would leverage this by introducing substituents known to confer desirable properties in other nicotinic acid derivatives. nih.govnih.gov
Exploration of Substituent Effects on Molecular Properties
The goals of such explorations would be to:
Modulate Electronic Properties: Altering the electron density of the aromatic rings can influence the molecule's pKa, reactivity, and ability to participate in hydrogen bonding or π-stacking interactions with a biological target. researchgate.net
Introduce Steric Hindrance: Varying the size of substituents can probe the steric requirements of a potential binding pocket and can also be used to influence the conformation of the molecule.
Table 1: Potential Substitutions and Their Predicted Effects
| Position of Substitution | Substituent Group | Predicted Effect on Molecular Properties |
| Phenyl Ring (ortho, meta, para) | -Cl, -F, -Br | Increased lipophilicity, potential for halogen bonding. |
| Phenyl Ring (ortho, meta, para) | -OCH₃, -CH₃ | Increased electron density, potential for altered metabolism. |
| Phenyl Ring (ortho, meta, para) | -NO₂, -CN | Decreased electron density, potential for altered binding interactions. |
| Pyridine (B92270) Ring | Alkyl groups | Increased lipophilicity, potential steric influence. |
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create a library of structurally diverse molecules from a common starting material or intermediate. For this compound, a DOS approach would enable the rapid generation of a wide range of analogues for biological screening.
Key DOS strategies could include:
Building Block-Based Synthesis: Utilizing a range of substituted phenylboronic acids in a Suzuki coupling reaction with a suitable pyridine precursor to generate diversity in the phenyl ring portion of the molecule.
Functional Group Interconversion: Starting with the core structure of this compound, a series of reactions could be employed to modify the existing functional groups. For instance, the hydroxyl group could be alkylated or acylated, and the methyl ester could be converted to a variety of amides or other ester analogues.
Scaffold Modification: More complex DOS strategies might involve reactions that modify the pyridine or phenyl rings themselves, leading to novel heterocyclic systems.
Structure-Activity Relationship (SAR) Studies: Methodological Approaches
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the derivatives and analogues of this compound, a systematic SAR campaign would be essential to identify the key structural features required for a desired biological effect.
Methodological approaches would involve:
Systematic Structural Modifications: As described in the previous sections, a library of compounds would be synthesized with specific, incremental changes to the molecular structure.
Biological Screening: All synthesized compounds would be tested in relevant biological assays to determine their activity.
Data Analysis and Model Generation: The data from the biological screening would be analyzed to identify trends and correlations between structural features and activity. This can range from qualitative observations to the development of quantitative structure-activity relationship (QSAR) models. nih.gov QSAR models use statistical methods to correlate physicochemical properties of the molecules with their biological activity, which can then be used to predict the activity of yet-to-be-synthesized compounds.
Table 2: Hypothetical SAR Data for this compound Analogues
| Compound | R1 (Phenyl Ring) | R2 (Pyridine Ring) | Biological Activity (IC₅₀, µM) |
| 1 | H | H | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | 4-OCH₃ | H | 15.8 |
| 4 | H | 4-CH₃ | 8.9 |
| 5 | 4-Cl | 4-CH₃ | 2.1 |
This data is hypothetical and for illustrative purposes only.
By systematically applying these principles of design, synthesis, and SAR analysis, the therapeutic potential of this compound could be thoroughly explored, leading to the identification of optimized derivatives with improved efficacy, selectivity, and pharmacokinetic properties.
No Publicly Available Research Data on the Academic and Research Applications of this compound
Despite a comprehensive search of scientific databases and publicly available literature, no specific information was found regarding the academic and research applications of the chemical compound This compound . This includes its utility as a synthetic intermediate, its application in materials science, its use as a molecular probe, or its role in the development of chemical libraries.
The absence of a dedicated Chemical Abstracts Service (CAS) number for this compound further suggests that it is not a commonly synthesized or studied compound in the public research domain.
Therefore, it is not possible to provide an article on the potential academic and research applications of this compound based on the currently available scientific literature.
Concluding Perspectives and Future Research Directions
Summary of Current Research Landscape
Direct and focused research on Methyl 6-(2-hydroxyphenyl)nicotinate is notably sparse within publicly accessible scientific literature. The compound is more frequently conceptualized as a structural intermediate or a member of the broader class of 6-aryl-nicotinates rather than an endpoint of investigation itself. The existing research landscape is therefore best understood by examining the synthesis and application of its parent structural class, the 6-substituted nicotinate (B505614) esters.
The primary focus of research on 6-substituted nicotinates has been their pharmacological potential. Various derivatives have been synthesized and evaluated for a wide range of biological activities. For instance, analogues such as 6-aminonicotinic acid have been identified as agonists for the GABA(A) receptor, indicating potential applications in neuroscience. nih.gov Similarly, other 6-substituted nicotine (B1678760) derivatives have been investigated as cholinergic ligands with affinity for nicotinic acetylcholinergic receptors (nAChRs). researchgate.net More complex derivatives, such as 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, have demonstrated retinoprotective effects in preclinical models of ischemia-reperfusion, highlighting the therapeutic potential of this scaffold in ophthalmology. mdpi.comresearchgate.net The overarching theme is the use of the 6-position of the nicotinate ring as a key vector for chemical modification to modulate biological activity and explore structure-activity relationships.
Emerging Methodologies in Nicotinate Research
The synthesis of 6-aryl nicotinates, including this compound, has been significantly advanced by the advent of modern cross-coupling techniques. The state-of-the-art and most prevalent method for creating the crucial carbon-carbon bond between the pyridine (B92270) ring and the phenyl group is the palladium-catalyzed Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org
This reaction typically involves the coupling of an organoboron species, such as an arylboronic acid or its ester, with an organohalide. libretexts.org For the synthesis of the title compound, this would involve reacting methyl 6-chloronicotinate or methyl 6-bromonicotinate with 2-hydroxyphenylboronic acid. The success of the Suzuki-Miyaura coupling is dependent on a careful selection of catalyst, ligand, base, and solvent to achieve high yields and purity. organic-chemistry.orgresearchgate.net
Emerging research in this area focuses on refining these catalytic systems to enhance their efficiency and scope. This includes the development of highly active palladium precatalysts, novel phosphine (B1218219) ligands that promote the coupling of challenging substrates, and the use of more environmentally benign reaction conditions, such as aqueous media. organic-chemistry.org
Unexplored Avenues for Academic Inquiry into this compound
The unique structural features of this compound—combining a pyridine ring, an ester, and a phenol—open up numerous unexplored avenues for research. The juxtaposition of a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen) makes it a prime candidate for investigations in medicinal chemistry and materials science.
Key Unexplored Research Avenues:
Kinase Inhibition: The 2-hydroxyphenyl motif is a privileged structure in medicinal chemistry, known to interact with the hinge region of many protein kinases. ed.ac.uk Furthermore, complex pyridine-based scaffolds have been successfully developed as potent RAF kinase inhibitors for cancer therapy. researchgate.net The title compound serves as an excellent starting point for the design of novel kinase inhibitors (e.g., targeting JAK, RAF, or Src families) where the hydroxyl group can act as a key anchoring point within an ATP-binding pocket. ed.ac.ukmedchemexpress.com
CNS Receptor Ligands: Given that various 6-substituted nicotinates show affinity for CNS receptors like GABA(A) and nAChRs, this compound should be systematically screened for activity at these and other neurological targets. nih.govresearchgate.net The hydroxyphenyl group could confer unique selectivity or affinity profiles compared to previously studied analogues.
Enzyme Inhibition: Phenolic compounds are known inhibitors of various enzymes, such as tyrosinase, which is involved in melanin (B1238610) production. nih.gov The molecular architecture of this compound makes it a candidate for screening against a panel of enzymes where phenolic interaction is critical for inhibition.
Coordination Chemistry and Materials Science: The ortho-hydroxy-aryl-pyridine structure is a classic bidentate chelating ligand. This presents an opportunity to explore its coordination chemistry with various metal ions. The resulting metal complexes could be investigated for catalytic activity, photoluminescent properties, or as sensing agents for specific analytes.
Challenges and Opportunities in Nicotinate Ester Research
While the field of nicotinate ester research is rich with potential, it is not without its challenges. A primary synthetic challenge lies in achieving regioselectivity during the functionalization of the pyridine ring. While cross-coupling reactions at the 6-position are well-established, selective modification at other positions can be difficult. Furthermore, the electronic properties of certain substrates can render them inactive or poorly reactive in standard coupling reactions, requiring extensive optimization. nih.gov From a drug development perspective, pyridine-containing compounds can present metabolic liabilities that need to be addressed through careful molecular design.
Despite these challenges, the opportunities are vast. The chemical space of substituted nicotinate esters is far from exhausted, offering fertile ground for the discovery of novel bioactive molecules. The nicotinate scaffold is a versatile building block that can be incorporated into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors. There is also a significant opportunity to apply green chemistry principles to the synthesis of these compounds, reducing the environmental impact of their production. The continued development of high-throughput screening methods will be crucial in unlocking the full therapeutic potential of libraries based on the nicotinate core.
Q & A
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Source Evaluation: Prioritize peer-reviewed studies over vendor SDS sheets. For example, while some SDSs report low acute toxicity (e.g., LD₅₀ > 2000 mg/kg) , academic studies note potential carcinogenicity (IARC Group 2B) due to structural analogs .
- Dose-Response Studies: Conduct tiered testing: acute (OECD 423), subchronic (OECD 408), and genetic toxicity (Ames test) to resolve conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
